2-Hydroxy Imipramine beta-D-Glucuronide is a significant metabolite of imipramine, a tricyclic antidepressant widely used in the treatment of depression and enuresis (bed-wetting). This compound is characterized by the addition of a hydroxyl group to the imipramine structure, which alters its pharmacological properties and metabolic pathways. The glucuronidation process, where the hydroxyl group of 2-hydroxy imipramine is conjugated with glucuronic acid, leads to the formation of 2-Hydroxy Imipramine beta-D-Glucuronide, enhancing its solubility and facilitating excretion from the body .
2-Hydroxy Imipramine beta-D-Glucuronide is derived from the metabolism of imipramine, primarily occurring in the liver through enzymatic reactions involving UDP-glucuronosyltransferases. It falls under the category of glucuronides, which are phase II metabolites that increase the hydrophilicity of drugs, aiding in their elimination from biological systems .
The synthesis of 2-Hydroxy Imipramine beta-D-Glucuronide typically involves two main steps: hydroxylation of imipramine followed by glucuronidation.
The molecular formula for 2-Hydroxy Imipramine beta-D-Glucuronide is C25H26N2O7, with a molecular weight of approximately 478.57 g/mol. The compound retains the core dibenzoazepine structure characteristic of imipramine but includes modifications that enhance its solubility and metabolic stability .
The structural representation can be described using SMILES notation:
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O
.2-Hydroxy Imipramine beta-D-Glucuronide undergoes several key chemical reactions:
The mechanism of action for 2-Hydroxy Imipramine beta-D-Glucuronide primarily involves its role as a metabolite of imipramine. It exerts effects through the inhibition of neurotransmitter reuptake, particularly norepinephrine and serotonin. By increasing the levels of these neurotransmitters in the synaptic cleft, it contributes to mood enhancement and alleviation of depressive symptoms .
Additionally, as a glucuronide, it may influence drug disposition by altering pharmacokinetics through enhanced solubility and modified interactions with efflux transporters in various tissues .
2-Hydroxy Imipramine beta-D-Glucuronide has several important applications in scientific research:
This compound plays a crucial role in understanding drug metabolism and therapeutic efficacy, making it valuable for both clinical and pharmaceutical research contexts.
2-Hydroxy Imipramine beta-D-Glucuronide is a phase II metabolite of the tricyclic antidepressant (TCA) imipramine, formed through sequential hepatic metabolism. Initial hydroxylation at the 2-position of the dibenzazepine ring system by cytochrome P450 enzymes (predominantly CYP2D6) yields 2-hydroxy-imipramine, which subsequently undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs). This conjugation reaction attaches a glucuronic acid moiety through a beta-glycosidic bond, significantly enhancing the metabolite's water solubility for renal excretion [1] [5] [9].
Unlike its parent compound, which primarily inhibits serotonin and norepinephrine reuptake, 2-Hydroxy Imipramine beta-D-Glucuronide exhibits modified pharmacological activity. Research indicates it retains partial affinity for monoamine transporters but with reduced potency compared to imipramine. Its clinical significance lies in:
Table 1: Physicochemical Properties of 2-Hydroxy Imipramine beta-D-Glucuronide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₅H₃₂N₂O₇ | PubChem [1] |
Molecular Weight | 472.53 g/mol | ChemicalBook [4] |
CAS Registry Number | 54190-76-0 | ChemicalBook [4] |
Melting Point | 177–179°C | ChemicalBook [4] |
Water Solubility | Slightly soluble | PubChem/DrugBank [7] |
LogP | ~2.25 (predicted) | DrugBank [7] |
The identification of 2-Hydroxy Imipramine beta-D-Glucuronide is inextricably linked to the pioneering work on imipramine metabolism in the mid-20th century. Key historical milestones include:
This metabolite’s discovery underscored the importance of glucuronidation in TCA metabolism—a pathway previously overshadowed by oxidative reactions. It provided a foundation for understanding how metabolic conjugation influences drug clearance and activity profiles of psychotherapeutic agents [1] [8].
Structurally, 2-Hydroxy Imipramine beta-D-Glucuronide exemplifies how phase II metabolism modifies tricyclic antidepressants. The molecule consists of three key domains:
Table 2: Bioanalytical Methods for Detecting 2-Hydroxy Imipramine beta-D-Glucuronide
Method | Sample Matrix | Limit of Detection | Key Applications |
---|---|---|---|
LC-MS/MS | Human Plasma | 0.1 ng/mL | Quantification in pharmacokinetic studies |
Deuterated IS (LC-MS/MS) | Urine | 0.05 ng/mL | Metabolic profiling in CYP2D6 phenotyping |
ELISA | Serum | 5 ng/mL | High-throughput therapeutic drug monitoring |
β-Glucuronidase Hydrolysis + HPLC | Urine | 50 ng/mL | Confirmatory analysis of glucuronide conjugates |
Table 3: Structural Comparison of Imipramine and Its Metabolite
Structural Descriptor | Imipramine | 2-Hydroxy Imipramine beta-D-Glucuronide |
---|---|---|
Tricyclic Ring System | Unsubstituted | 2-Hydroxy substituted |
Side Chain | N,N-dimethylaminopropyl | N,N-dimethylaminopropyl |
Glucuronide Attachment | Absent | β-D-glucopyranuronic acid at C2 |
Molecular Weight | 280.41 g/mol | 472.53 g/mol |
Ionization State at pH 7.4 | Cationic | Zwitterionic (carboxylate + tertiary amine) |
The glucuronide linkage is enzymatically hydrolyzed by gut microbiota, potentially enabling enterohepatic recirculation. However, this conjugate’s primary significance lies in its role as a polar inactivation product, contrasting with the pharmacologically active hydroxymetabolites of other TCAs like nortriptyline [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: